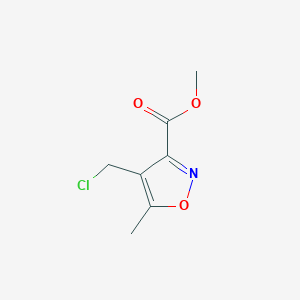

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate

Descripción

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a chlorinated isoxazole derivative characterized by a chloromethyl group at position 4, a methyl group at position 5, and a methyl ester at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive chloromethyl group, which facilitates nucleophilic substitution reactions . Its commercial availability and synthetic utility make it a critical building block for further functionalization .

Propiedades

IUPAC Name |

methyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4-5(3-8)6(9-12-4)7(10)11-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGAHVFVGNBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678945 | |

| Record name | Methyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177292-31-7 | |

| Record name | Methyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(chloromethyl)-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It’s known that chloromethyl ethers like this compound typically react with nucleophiles, suggesting that its targets could be biological molecules with nucleophilic groups.

Mode of Action

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate likely undergoes nucleophilic substitution reactions. In these reactions, a nucleophile, a molecule or ion that donates an electron pair, interacts with the chloromethyl group of the compound. This interaction can lead to the replacement of the chlorine atom with the nucleophile.

Biochemical Pathways

Given its potential for nucleophilic substitution reactions, it could conceivably interact with various biochemical pathways involving molecules with nucleophilic groups.

Result of Action

Its potential for nucleophilic substitution reactions suggests that it could modify the structure and function of target molecules, potentially leading to various cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other nucleophiles in the environment could compete with the compound’s target molecules, potentially affecting its efficacy. Additionally, factors such as pH and temperature could influence the compound’s stability and reactivity.

Actividad Biológica

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. The chloromethyl group present in its structure enhances its reactivity, making it a promising candidate for various medicinal applications. This article presents an in-depth examination of the biological activity of this compound, including synthesis methods, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.61 g/mol. The compound features a five-membered isoxazole ring that contains both nitrogen and oxygen atoms, contributing to its diverse reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of derivatives with enhanced biological properties. Studies have shown that derivatives of isoxazoles often demonstrate moderate to excellent antimicrobial efficacy against various bacterial strains .

The biological mechanisms underlying the activity of this compound involve interactions with specific enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or modulating receptor functions. Furthermore, the isoxazole ring can engage in hydrogen bonding and π-π interactions, stabilizing its binding to biological targets .

Cytotoxicity and Anticancer Potential

Compounds with isoxazole structures have been investigated for their cytotoxic effects against cancer cells. This compound has shown promise as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression related to cancer progression. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards certain cancer cell lines, indicating its potential as an anticancer agent .

Summary of Biological Activity Findings

| Activity Type | Description |

|---|---|

| Antimicrobial | Moderate to excellent efficacy against various bacterial strains |

| Enzyme Inhibition | Potential inhibition through covalent bond formation with nucleophilic sites |

| Cytotoxicity | Selective cytotoxic effects observed in cancer cell lines |

| HDAC Inhibition | Exhibits inhibitory action at various HDAC isoforms |

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial properties of several isoxazole derivatives, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria effectively. The compound's structure was modified to enhance its activity further, leading to the development of new derivatives with improved antimicrobial profiles .

Study 2: HDAC Inhibition and Cancer Cell Lines

Another study focused on the anticancer potential of this compound demonstrated its ability to inhibit HDAC activity in various cancer cell lines. The compound exhibited IC50 values indicating significant potency compared to known HDAC inhibitors, suggesting its potential as a therapeutic agent in oncology .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in:

- Antiviral Activity : Compounds derived from this isoxazole structure have been tested against various viruses, including Coxsackievirus B3 and Influenza A, demonstrating notable antiviral properties .

- Anticancer Research : Some derivatives have been studied for their ability to inhibit cancer cell proliferation, particularly in melanoma cells through mechanisms involving Raf kinase inhibition .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Reagent in Click Chemistry : It can be utilized in Click reactions to form complex molecular architectures, facilitating the synthesis of diverse bioactive compounds .

- Building Block for Heterocycles : this compound is used to synthesize various heterocyclic compounds that are essential in drug discovery .

| Compound Derivative | Target Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | Coxsackievirus B3 | 6.8 | 248 |

| Derivative B | Influenza A | 125 | 130 |

| Derivative C | Melanoma Cells | Not Available | Not Available |

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction with chloromethyl derivatives | Variable |

| Microwave-Assisted Synthesis | Green chemistry approach using microwave energy | Up to 95% |

| Metal-Catalyzed Cyclization | Formation of isoxazole via metal catalysis | Variable |

Case Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral properties of various isoxazole derivatives, this compound derivatives were tested against Coxsackievirus B3. The most potent derivative exhibited an IC50 value of 6.8 µM with a high selectivity index, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Synthesis of Isoxazole-Based Anticancer Agents

Research focused on synthesizing new isoxazole-based steroids revealed that derivatives of this compound could inhibit cancer cell growth effectively. The study highlighted the structural modifications that enhanced biological activity, paving the way for further drug development .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous isoxazole derivatives:

Physicochemical Properties

- Crystallinity: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate () forms planar crystals (r.m.s. deviation = 0.029 Å) stabilized by N–H⋯O hydrogen bonds, whereas the chloromethyl analog’s solid-state behavior is less documented but likely less ordered due to the absence of strong hydrogen bond donors .

- Thermal Stability : Compounds with nitro groups (e.g., Methyl 3-methoxy-4-nitroisoxazole-5-carboxylate) may exhibit lower thermal stability compared to chloromethyl derivatives due to explosive tendencies of nitro functionalities .

Pharmaceutical Intermediates

- The chloromethyl group in the target compound enables facile alkylation reactions to generate bioactive molecules. For example, it can be used to synthesize inhibitors targeting Mycobacterium tuberculosis () or antimalarial agents .

- Amino-substituted analogs (e.g., ) are explored for photochromic materials and liquid crystals due to their planar structures and hydrogen-bonding networks .

Agrochemical Development

- Bromomethyl derivatives () are utilized in pesticide synthesis, leveraging their reactivity in heterocyclic cross-coupling reactions .

Métodos De Preparación

General Synthetic Approach

The synthesis of methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate typically involves the chloromethylation of a methyl 5-methylisoxazole-3-carboxylate precursor. This process requires careful control of reaction conditions to achieve selective substitution at the 4-position of the isoxazole ring.

Precursor Preparation

The starting material, methyl 5-methylisoxazole-3-carboxylate, can be prepared by established methods involving the construction of the isoxazole ring followed by methylation and carboxylation steps. For example, methylation of hydroxy or amino-substituted isoxazole derivatives has been reported using methyl iodide and potassium carbonate in DMF at low temperatures, followed by purification via silica gel chromatography.

Chloromethylation Procedure

The chloromethylation step to introduce the chloromethyl group at the 4-position of the isoxazole ring is generally achieved using reagents such as chloroacetyl chloride or chloromethyl chloride under basic conditions. A representative method involves:

- Dissolving the methyl 5-methylisoxazole-3-carboxylate in anhydrous dichloromethane (DCM).

- Cooling the solution in an ice bath to control the exothermic reaction.

- Adding chloroacetyl chloride dropwise in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the generated HCl.

- Stirring the reaction mixture at room temperature or slightly elevated temperatures overnight to ensure completion.

- Work-up includes washing with water, drying over anhydrous sodium sulfate, and purification by flash chromatography.

This method yields this compound with moderate to good yields (typically 50-70%) depending on reaction scale and conditions.

Alternative Synthetic Routes

Some literature suggests alternative approaches involving the formation of an acid chloride intermediate from 5-methylisoxazole-3-carboxylic acid derivatives using oxalyl chloride and catalytic DMF in DCM, followed by reaction with chloromethylating agents. This two-step approach can improve selectivity and yield.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), dry | Ensures anhydrous environment |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Base | DIPEA or K2CO3 | Neutralizes HCl byproduct |

| Chloromethylating Agent | Chloroacetyl chloride or chloromethyl chloride | Source of chloromethyl group |

| Reaction Time | Overnight (12-24 hours) | Ensures complete conversion |

| Purification | Flash column chromatography | Typically using EtOAc/hexanes mixtures |

Characterization and Yield

The product is characterized by:

- NMR Spectroscopy: 1H NMR typically shows a singlet for the chloromethyl protons around 4.5-5.0 ppm, methyl protons at the 5-position near 2.0-2.5 ppm, and a methyl ester singlet near 3.7-4.0 ppm.

- Mass Spectrometry: ESI-MS confirms molecular ion peaks consistent with the expected molecular weight.

- Purity: Achieved by chromatographic purification and confirmed by melting point and spectroscopic data.

Typical isolated yields range from 55% to 70%, with purity above 95% after purification.

Research Findings and Notes

- The use of chloroacetyl chloride in the presence of DIPEA in DCM is a widely adopted and reliable method for chloromethylation of isoxazole derivatives.

- Reaction under anhydrous conditions and inert atmosphere (e.g., nitrogen) improves yield and limits side reactions.

- Alternative metal-catalyzed methods for isoxazole functionalization exist but are less commonly applied for chloromethylation due to cost and complexity.

- Purification by flash chromatography is essential to separate unreacted starting materials and side products.

Summary Table of Preparation Methods

Q & A

Basic: What are the optimal conditions for synthesizing Methyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including alkylation or chloromethylation of a pre-functionalized isoxazole core. Key parameters include:

- Temperature Control : Maintaining 0–5°C during chloromethylation to prevent side reactions like over-alkylation .

- Catalyst Selection : Using Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the 4-position of the isoxazole ring .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the product, confirmed by TLC .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and chromatographic methods ensures structural validation:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloromethyl at C4, methyl at C5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 204.05) .

- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Stability studies should include:

- Thermal Stability : Store at –20°C to prevent decomposition; degradation observed at >25°C via TGA/DSC .

- Light Sensitivity : Amber vials recommended to avoid photolytic cleavage of the chloromethyl group .

- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the ester group in humid environments .

Advanced: How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The chloromethyl group is a versatile electrophile. Key considerations:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, enabling reactions with amines or thiols .

- Kinetic Studies : Second-order kinetics observed in SN₂ reactions with azide ions, with rate constants dependent on steric hindrance from the adjacent methyl group .

- Byproduct Analysis : Competing elimination (to form alkenes) occurs at high temperatures (>60°C), monitored via GC-MS .

Advanced: What structural insights can X-ray crystallography provide for this compound?

Methodological Answer:

Single-crystal X-ray diffraction reveals:

- Bond Geometry : C–Cl bond length (~1.76 Å) and dihedral angles between isoxazole and ester groups, critical for modeling reactivity .

- Packing Interactions : Hydrogen-bonding networks (e.g., C=O···H–C) stabilize the crystal lattice, informing solubility predictions .

- Electron Density Maps : Validate resonance effects in the isoxazole ring, explaining its aromatic stability .

Advanced: How can researchers assess the compound’s potential biological activity?

Methodological Answer:

Biological profiling involves:

- Enzyme Inhibition Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates; IC₅₀ values correlated with chloromethyl group’s electrophilicity .

- Molecular Docking : Simulate interactions with protein targets (e.g., COX-2) using Schrödinger Suite; chloromethyl group shows affinity for hydrophobic pockets .

- ADMET Predictions : Computational tools (e.g., SwissADME) assess metabolic stability, highlighting esterase-mediated hydrolysis as a liability .

Advanced: How do structural modifications (e.g., replacing methyl with phenyl) alter properties?

Methodological Answer:

Comparative studies using analogs like Methyl 5-phenylisoxazole-4-carboxylate reveal:

- Electronic Effects : Electron-withdrawing groups (e.g., phenyl) reduce nucleophilicity at C4, slowing substitution reactions .

- Thermodynamic Stability : Phenyl-substituted derivatives exhibit higher melting points (~150°C vs. 90°C) due to π-stacking .

- Bioactivity : Phenyl groups enhance binding to hydrophobic enzyme pockets, improving IC₅₀ values in kinase inhibition assays .

Advanced: What strategies mitigate side reactions during functionalization of the chloromethyl group?

Methodological Answer:

Optimization approaches include:

- Protecting Groups : Temporarily block the ester moiety with tert-butyldimethylsilyl (TBS) to prevent nucleophilic attack .

- Low-Temperature Quenching : Rapid cooling (–78°C) after reaction completion minimizes elimination .

- In Situ Monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.